H-Leu-val-OH
H-Leu-val-OH
Leu-Val is a dipeptide formed L-leucine and L-valine residues. It has a role as a metabolite. It derives from a L-leucine and a L-valine.
Brand Name:
Vulcanchem
CAS No.:
13588-95-9
VCID:
VC20961099
InChI:
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(C(C)C)C(=O)[O-])[NH3+]
Molecular Formula:
C11H22N2O3
Molecular Weight:
230.3 g/mol
H-Leu-val-OH
CAS No.: 13588-95-9
Cat. No.: VC20961099
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Leu-Val is a dipeptide formed L-leucine and L-valine residues. It has a role as a metabolite. It derives from a L-leucine and a L-valine. |
|---|---|
| CAS No. | 13588-95-9 |
| Molecular Formula | C11H22N2O3 |
| Molecular Weight | 230.3 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-methylbutanoate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 |
| Standard InChI Key | MDSUKZSLOATHMH-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)[O-])[NH3+] |
| SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)[O-])[NH3+] |
| Canonical SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)[O-])[NH3+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator